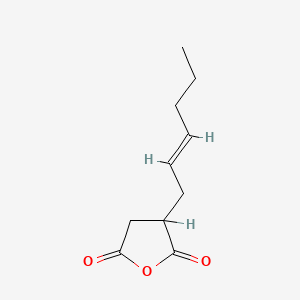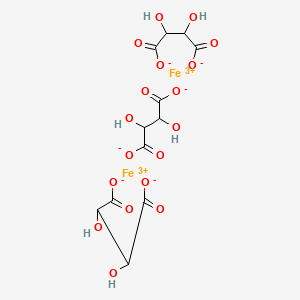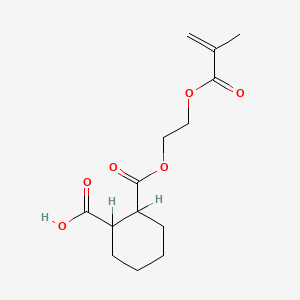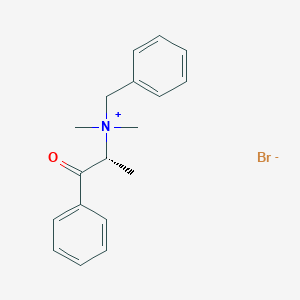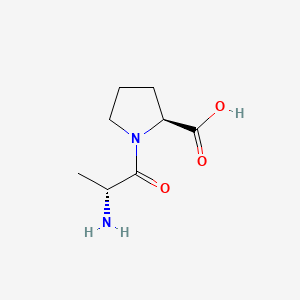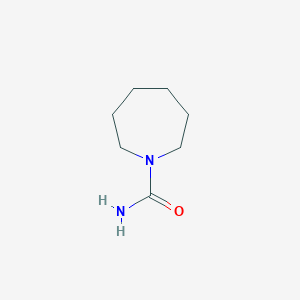
Azepane-1-carboxamide
Übersicht
Beschreibung
Azepane-1-carboxamide is a chemical compound with the CAS Number: 67651-47-2 . It has a molecular weight of 142.2 .
Synthesis Analysis
A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity has been described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .Molecular Structure Analysis
The molecular structure of Azepane-1-carboxamide is represented by the InChI code: 1S/C7H14N2O/c8-7(10)9-5-3-1-2-4-6-9/h1-6H2,(H2,8,10) .Chemical Reactions Analysis
The synthesis of non-fused N-aryl azepane derivatives involves Pd/LA-catalyzed reactions . These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .Physical And Chemical Properties Analysis
Azepane-1-carboxamide has a melting point of 122-124 .Wissenschaftliche Forschungsanwendungen
Azepanium Ionic Liquids
Azepane has been used as a starting material to synthesize a new family of room temperature ionic liquids. These transformations have significant implications in mitigating disposal issues related to the polyamide industry. These azepanium salts demonstrate wide electrochemical windows, making them promising alternatives to electrolytes based on volatile organic compounds (Belhocine et al., 2011).
Pharmaceutical Significance in Drug Discovery
Azepane-based compounds exhibit a variety of pharmacological properties. They possess a high degree of structural diversity, which is useful in discovering new therapeutic agents. More than 20 azepane-based drugs have been approved by the FDA for treating various diseases. This review underlines the importance of azepane in the development of less toxic and more potent drugs against numerous diseases (Zha et al., 2019).
Organocatalyzed Synthesis of Azepanes
A novel approach for the enantioselective synthesis of azepane moieties has been reported. This method involves an annulation of α-ketoamides with enals, yielding azepanes that can be transformed into optically active derivatives. This provides valuable insights into the synthesis of azepanes with potential biological activity (Goudedranche et al., 2014).
Optimization of Azepane Derivatives as PKB Inhibitors
Novel azepane derivatives were prepared and evaluated for protein kinase B inhibition, showcasing their potential in therapeutic applications. The study focused on the optimization of these compounds for enhanced plasma stability and inhibitory activity, contributing to the field of medicinal chemistry (Breitenlechner et al., 2004).
Vibrational and Spectroscopic Investigation
A study focused on the vibrational and spectroscopic properties of 5H-dibenzo[b,f]azepine-5-carboxamide, a compound used in treating seizure disorders and neuropathic pain. This research provides insights into the structural properties of azepane derivatives, which are crucial for their pharmaceutical applications (Muthu & Renuga, 2013).
Zukünftige Richtungen
Azepane derivatives have been widely used as key intermediates in synthetic chemistry . They have also found very important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents . Therefore, the development of new synthesis methods for Azepane-1-carboxamide and its derivatives could open up new possibilities in medicinal chemistry and drug discovery .
Eigenschaften
IUPAC Name |
azepane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-7(10)9-5-3-1-2-4-6-9/h1-6H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRJTOFQAJAHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395418 | |
| Record name | azepane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepane-1-carboxamide | |
CAS RN |
67651-47-2 | |
| Record name | azepane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



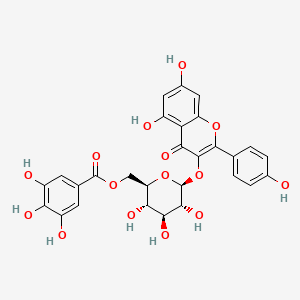
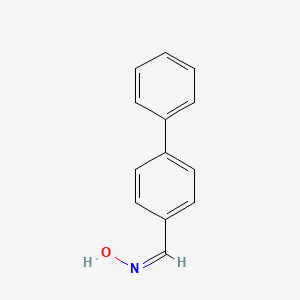
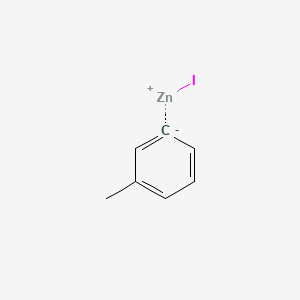
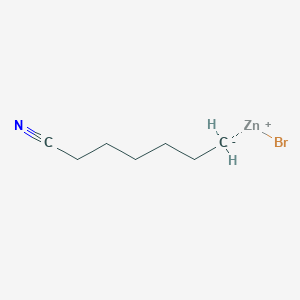
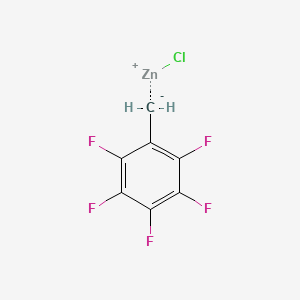
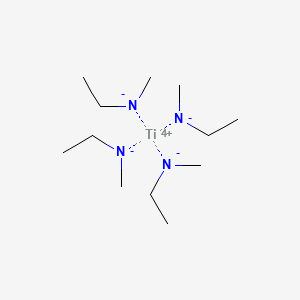
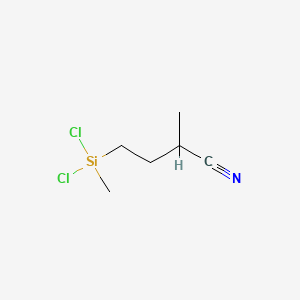
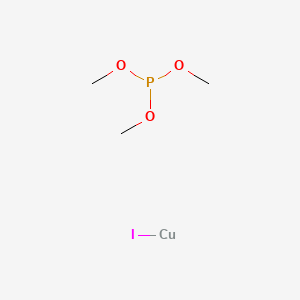
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1599034.png)
